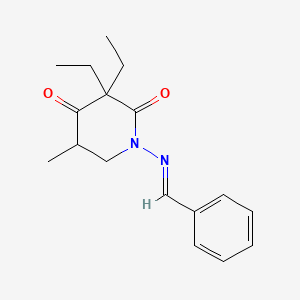![molecular formula C6H6N2O B14669138 5h-Imidazo[1,2-c][1,3]oxazine CAS No. 40865-11-0](/img/structure/B14669138.png)
5h-Imidazo[1,2-c][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Imidazo[1,2-c][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[1,2-c][1,3]oxazine can be achieved through several methods. One common approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one. This reaction proceeds smoothly to produce 5H-Imidazo[2,1-b][1,3]oxazines . Another method involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes combined with isothiocyanates or isocyanates in a sequential three-component reaction process .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) as catalysts in intramolecular oxacyclization reactions has been shown to be effective in producing imidazo-oxazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Imidazo[1,2-c][1,3]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo-oxazine N-oxides, while reduction reactions can produce reduced imidazo-oxazine derivatives. Substitution reactions typically result in the formation of various substituted imidazo-oxazine compounds .
Wissenschaftliche Forschungsanwendungen
5H-Imidazo[1,2-c][1,3]oxazine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets. In materials science, imidazo-oxazine derivatives are investigated for their electronic and photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices . Additionally, these compounds are used as intermediates in the synthesis of more complex heterocyclic structures .
Wirkmechanismus
The mechanism of action of 5H-Imidazo[1,2-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, imidazo-oxazine derivatives have been shown to inhibit certain enzymes by binding to their active sites, leading to changes in enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5H-Imidazo[1,2-c][1,3]oxazine can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and benzimidazo[1,2-a][3,1]benzothiazines. These compounds share similar heterocyclic structures but differ in the specific atoms and functional groups present within their rings. For instance, imidazo[2,1-b][1,3]thiazines contain sulfur atoms, while benzimidazo[1,2-a][3,1]benzothiazines incorporate additional benzene rings
List of Similar Compounds:- Imidazo[2,1-b][1,3]thiazines
- Benzimidazo[1,2-a][3,1]benzothiazines
- 1H-Imidazo[5,1-c][1,4]oxazines
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
40865-11-0 |
|---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
5H-imidazo[1,2-c][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-4-9-5-8-3-2-7-6(1)8/h1-4H,5H2 |
InChI-Schlüssel |
USIRRCCEHGBRRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C=CN=C2C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)




![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)

![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
